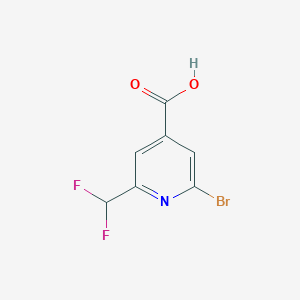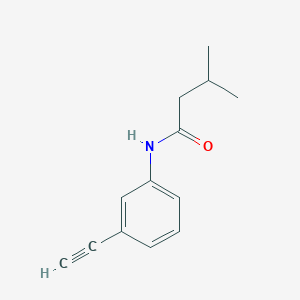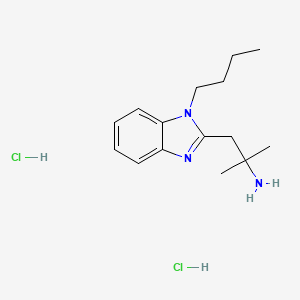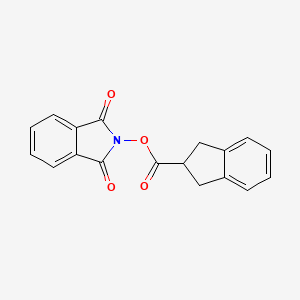
1,3-Dioxoisoindolin-2-yl 2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is known for its diverse applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2,3-dihydro-1H-indene-2-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods often involve the use of dichloromethane solutions of acyl-chlorides to obtain the corresponding acyl-hydrazides, which are then used to synthesize the phthalimide derivatives .
Análisis De Reacciones Químicas
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. In medicine, it is explored for its potential use in cancer therapy, as it exhibits a pleiotropic mechanism of action that induces apoptosis in tumor cells and disrupts tumor interactions with the cellular microenvironment . In industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in tumor cells by disrupting their interactions with the cellular microenvironment and improving autoimmune responses . This compound’s ability to target multiple pathways makes it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as (E)-N-(1,3-dioxoisoindolin-2-yl)cinnamamide and (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide These compounds share the phthalimide moiety but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C18H13NO4 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C18H13NO4/c20-16-14-7-3-4-8-15(14)17(21)19(16)23-18(22)13-9-11-5-1-2-6-12(11)10-13/h1-8,13H,9-10H2 |
Clave InChI |
QGWUHKAYZUZPBX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C21)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid](/img/structure/B13485238.png)
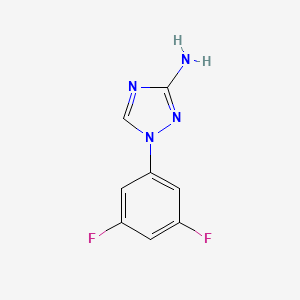

![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
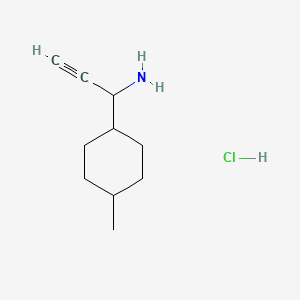
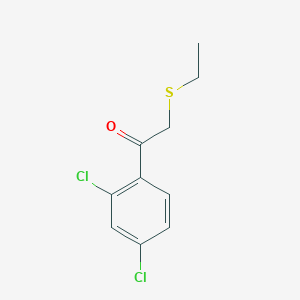
![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)


